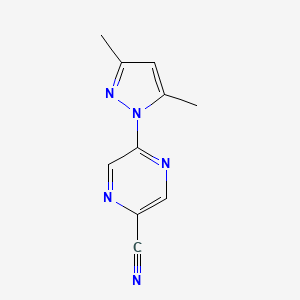
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the pyrazine ring, which is often used in pharmaceuticals, makes this compound a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrazine derivative. One common method involves the nucleophilic substitution reaction where 3,5-dimethyl-1H-pyrazole is reacted with 2-chloropyrazine-2-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The pyrazine ring can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization: The presence of the nitrile group allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazine derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Applications De Recherche Scientifique
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor for various enzymes or receptors.
Materials Science: Its unique electronic properties can be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used in studies to understand the interaction of pyrazole and pyrazine derivatives with biological systems.
Mécanisme D'action
The mechanism of action of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile is unique due to the combination of the pyrazole and pyrazine rings, which imparts distinct electronic and steric properties. This combination can lead to unique reactivity and interaction profiles compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H9N5 |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
5-(3,5-dimethylpyrazol-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H9N5/c1-7-3-8(2)15(14-7)10-6-12-9(4-11)5-13-10/h3,5-6H,1-2H3 |
Clé InChI |
QJHVEJQKAKASTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NC=C(N=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















